(Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that features a combination of fluorophenyl, sulfonyl, and benzo[d]thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole ring.
Introduction of the Fluorophenyl Sulfonyl Group: This step can be achieved through sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Acetylation and Imination: The acetyl group is introduced via acetylation reactions, followed by imination to form the imino group.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines.
Substitution: Products will vary based on the substituent introduced.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the sulfonyl and benzo[d]thiazole groups can participate in various interactions, including hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- (Z)-methyl 2-(2-((2-((4-chlorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
- (Z)-methyl 2-(2-((2-((4-bromophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
Uniqueness
The presence of the fluorophenyl group in (Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets compared to its chloro- and bromo- counterparts.
Properties
IUPAC Name |
methyl 2-[2-[2-(4-fluorophenyl)sulfonylacetyl]imino-5,6-dimethyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5S2/c1-12-8-16-17(9-13(12)2)29-20(23(16)10-19(25)28-3)22-18(24)11-30(26,27)15-6-4-14(21)5-7-15/h4-9H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIDRRUSWAJQLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)N2CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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